Differential Binding Affinity for BET Bromodomains: BD1 vs. BD2 Selectivity Profile of PLX51107
PLX51107 exhibits a distinct selectivity profile for the tandem bromodomains of BET proteins, showing a clear preference for the first bromodomain (BD1) over the second (BD2) [1]. While pan-BET inhibitors like JQ1 bind BD1 and BD2 with similar affinities, and compounds like ABBV-744 are highly BD2-selective, PLX51107 provides a unique intermediate profile with approximately 3- to 20-fold higher affinity for BD1 across the BET family [1]. This nuanced selectivity differentiates its pharmacological effect from both pan-BET and BD2-specific inhibitors.
| Evidence Dimension | Binding Affinity (Kd) |
|---|---|
| Target Compound Data | BRD2: BD1=1.6 nM, BD2=5.9 nM; BRD3: BD1=2.1 nM, BD2=6.2 nM; BRD4: BD1=1.7 nM, BD2=6.1 nM; BRDT: BD1=5 nM, BD2=120 nM |
| Comparator Or Baseline | JQ1 (pan-BET): BRD4 BD1 ~49 nM, BD2 ~90 nM [2]; ABBV-744 (BD2-selective): BRD4 BD1 >1000 nM, BD2 2.1 nM [3] |
| Quantified Difference | PLX51107 exhibits ~3.5-fold BD1 selectivity for BRD4, compared to ~1.8-fold for JQ1 and >475-fold BD2 selectivity for ABBV-744. |
| Conditions | Cell-free biochemical assay for binding affinity (Kd) |
Why This Matters
This unique BD1-preferring profile allows researchers to probe the specific biological functions of BD1, which is primarily responsible for steady-state gene expression, without the complete ablation of BD2 activity or the toxicity profile associated with pan-BET inhibition.
- [1] PLX51107 Datasheet, Adooq Bioscience, Catalog No. A18345. View Source
- [2] Filippakopoulos P, et al. Selective inhibition of BET bromodomains. Nature. 2010;468(7327):1067-73. View Source
- [3] Faivre EJ, et al. Selective inhibition of the BD2 bromodomain of BET proteins in prostate cancer. Nature. 2020;578(7794):306-310. View Source
